2-bromo-N,3-dimethylaniline
CAS No.:
Cat. No.: VC18218734
Molecular Formula: C8H10BrN
Molecular Weight: 200.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrN |
|---|---|
| Molecular Weight | 200.08 g/mol |
| IUPAC Name | 2-bromo-N,3-dimethylaniline |
| Standard InChI | InChI=1S/C8H10BrN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |
| Standard InChI Key | VAGSRWYSVFVIME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC)Br |
Introduction
Structural and Chemical Characteristics of 2-Bromo-N,3-Dimethylaniline
Molecular Architecture and Substituent Effects
2-Bromo-N,3-dimethylaniline features a benzene ring substituted with bromine (Br) at position 2, a methyl group (-CH₃) at position 3, and a dimethylamino group (-N(CH₃)₂) at position 1. This substitution pattern distinguishes it from closely related compounds such as 2-bromo-N,N-dimethylaniline (CAS 698-00-0), which bears two methyl groups on the nitrogen atom . The presence of a single methyl group on the nitrogen in 2-bromo-N,3-dimethylaniline introduces steric and electronic differences that influence reactivity. For instance, the lone pair on the nitrogen atom is less shielded compared to N,N-dimethyl analogs, potentially enhancing nucleophilic character in substitution reactions .
The molecular formula (C₈H₁₀BrN) corresponds to a molecular weight of 200.08 g/mol, consistent with brominated aniline derivatives . Comparative analysis with 3-bromo-N,N-dimethylaniline (CAS 16518-62-0) reveals that positional isomerism significantly affects physicochemical properties. For example, the ortho-bromo substitution in 2-bromo-N,3-dimethylaniline may lead to increased steric hindrance, reducing solubility in polar solvents compared to meta-substituted analogs .
Synthetic Methodologies for Brominated N,3-Dimethylanilines
Electrochemical Bromination Techniques
A patent-pending method for synthesizing 2-amino-5-bromo-N,3-dimethylbenzamide (CN103060837B) offers insights into adaptable bromination strategies . The process employs electrochemical bromination using hydrobromic acid (HBr) as a bromine source, avoiding corrosive liquid bromine. In this method, 2-amino-N,3-dimethylbenzamide undergoes bromination in a diaphragm electrolytic cell with platinum electrodes and a dilute sulfuric acid electrolyte . The reaction achieves a yield of 97.12% and purity >95%, highlighting the efficiency of electrochemical methods for regioselective bromination .
Adapting this approach to 2-bromo-N,3-dimethylaniline synthesis would involve substituting the starting material with N,3-dimethylaniline. The electrochemical setup could generate bromine in situ via HBr oxidation, enabling controlled bromination at the ortho position. This method aligns with green chemistry principles by minimizing hazardous waste and energy consumption .
Conventional Halogenation Routes
Applications in Organic Synthesis and Pharmaceuticals
Cross-Coupling Reactions
Brominated anilines are pivotal substrates in cross-coupling reactions. For example, 2-bromo-N,N-dimethylaniline participates in Suzuki-Miyaura reactions with arylboronic acids to form biaryl structures, a common motif in drug discovery . Similarly, 3-bromo-N,N-dimethylaniline serves as a precursor for fluorination reactions using palladium catalysts, yielding fluoroanilines with potential bioactivity . By analogy, 2-bromo-N,3-dimethylaniline could act as a versatile intermediate for synthesizing ortho-substituted aryl amines via palladium-catalyzed couplings.
Pharmaceutical Intermediates
The dimethylamino and bromine groups in 2-bromo-N,3-dimethylaniline suggest utility in designing kinase inhibitors or antipsychotic agents. For instance, brominated anilines are precursors to compounds like loxapine, which features a chloro-substituted dibenzodiazepine scaffold . The methyl groups may enhance lipophilicity, improving blood-brain barrier penetration—a critical factor in central nervous system (CNS) drug development .
The ortho-bromo substituent likely reduces solubility in aqueous media compared to para-substituted analogs due to increased steric bulk .
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